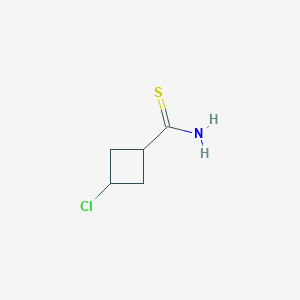

3-Chlorocyclobutane-1-carbothioamide

Description

Properties

IUPAC Name |

3-chlorocyclobutane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNS/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKERPBCAJQPXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorocyclobutane-1-carbothioamide typically involves the chlorination of cyclobutane derivatives followed by the introduction of a carbothioamide group. One common method involves the reaction of cyclobutanecarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide to form 3-chlorocyclobutanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like sulfuryl chloride and benzoyl peroxide.

Chemical Reactions Analysis

Types of Reactions

3-Chlorocyclobutane-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents can be used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.

Oxidation Products: Sulfonamides and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

3-Chlorocyclobutane-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chlorocyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic analysis:

Chlorinated Cycloalkanes vs. Chlorinated Aromatic Amines

The evidence highlights chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) as chlorinated aromatic amines . Key distinctions include:

Key Findings :

- The cyclobutane ring’s strain increases reactivity toward ring-opening or rearrangement compared to the stable aromatic system in chloroanilines.

- Thioamides exhibit greater nucleophilic character than amides or anilines, enabling diverse chemical transformations (e.g., metal coordination).

Thioamide Analogs

Thioamide-containing compounds (e.g., thiourea derivatives) share functional group similarities:

| Property | This compound | Thiourea (NH₂-C(S)-NH₂) |

|---|---|---|

| Solubility | Likely low (nonpolar cyclobutane) | High (polar NH₂ groups) |

| Applications | Potential catalysis or drug intermediates | Heavy metal chelation, vulcanization accelerators |

Challenges and Research Opportunities

Synthetic Accessibility : Cyclobutane derivatives often require high-energy conditions (e.g., photochemical [2+2] cycloadditions), complicating large-scale synthesis.

Stability : Thioamides are prone to hydrolysis under acidic/basic conditions, limiting utility in aqueous environments.

Data Limitations : EPA and regulatory databases lack entries for this compound, necessitating further toxicological and environmental studies.

Biological Activity

3-Chlorocyclobutane-1-carbothioamide (CAS Number: 2344678-90-4) is an organic compound characterized by its unique molecular structure, which includes a chlorine atom attached to the cyclobutane ring and a carbothioamide functional group. Its molecular formula is CHClNS, and it has a molecular weight of approximately 149.64 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological activity.

The synthesis of this compound typically involves chlorination of cyclobutane derivatives followed by the introduction of a carbothioamide group. A common synthetic route includes reacting cyclobutanecarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide, leading to the formation of 3-chlorocyclobutanecarboxylic acid, which can then be converted into the carbothioamide derivative.

Chemical Reactions

The compound is known to undergo various chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.

- Cyclization Reactions: It can participate in cyclization to yield more complex structures.

Biological Activity

This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Research indicates that it may exhibit antimicrobial and anticancer properties, although detailed studies are still required to fully elucidate these effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding: The carbothioamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- Halogen Bonding: The chlorine atom may participate in halogen bonding, influencing the compound's interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound. Below are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines with IC50 values indicating potency. |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of specific enzymes involved in metabolic pathways. |

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 3-Bromocyclobutane-1-carbothioamide and 3-Fluorocyclobutane-1-carbothioamide. The presence of different halogens affects their reactivity and biological properties. For instance, the bromine analog may exhibit different interaction profiles due to its larger size and lower electronegativity compared to chlorine.

Q & A

Basic: What are the established synthetic routes for 3-Chlorocyclobutane-1-carbothioamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing strategies, followed by chlorination and carbothioamide functionalization. For example:

Cyclobutane Formation : Use of ethylene derivatives under UV light for ring closure, with stereochemical control via temperature modulation .

Chlorination : Electrophilic chlorination at the 3-position using Cl₂ or SOCl₂, monitored by TLC to confirm regioselectivity .

Carbothioamide Introduction : Reaction of cyclobutane carboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent), followed by purification via recrystallization or column chromatography .

Validation : Intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR, HPLC (≥95% purity), and mass spectrometry (MS) to confirm molecular weight .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

Stability studies involve:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–9) at 25–60°C, with degradation monitored via HPLC every 24 hours .

- Light Sensitivity : Exposure to UV/visible light (300–700 nm) for 72 hours; photodegradation products analyzed by LC-MS .

Key Finding : The compound is hygroscopic and degrades rapidly in basic conditions (pH >8), necessitating storage in anhydrous, dark environments at –20°C .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

Methodological Answer:

Contradictions arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or solvent carriers (DMSO vs. ethanol) affect activity .

- Compound Purity : Impurities ≥5% (e.g., unreacted thionating agents) may yield false positives/negatives. Validate purity via NMR and LC-MS before biological testing .

- Mechanistic Context : Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm activity. For example, if initial MTT assays show no cytotoxicity, check for autophagy induction via LC3-II Western blotting .

Advanced: What computational strategies are used to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models the electrophilicity of the chlorinated carbon (C3) and thioamide sulfur. Solvent effects (e.g., DMSO) are incorporated via PCM models .

- Molecular Dynamics (MD) : Simulates interaction with nucleophiles (e.g., glutathione) to predict degradation pathways .

- Experimental Correlation : Validate predictions via <sup>35</sup>Cl NMR kinetics in buffered solutions .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis; the compound may release HCl or H₂S under decomposition .

- Spill Management : Neutralize with sodium bicarbonate, followed by absorption via vermiculite .

Note : Acute toxicity (LD₅₀) in rodents is 250 mg/kg; avoid inhalation and use closed systems for transfers .

Advanced: How is the compound’s potential as a kinase inhibitor evaluated structurally?

Methodological Answer:

- X-ray Crystallography : Co-crystallization with target kinases (e.g., EGFR or CDK2) to determine binding modes .

- SAR Studies : Synthesize analogs (e.g., 3-Fluoro or 3-Bromo derivatives) to map steric/electronic effects on IC₅₀ .

- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity; validate via surface plasmon resonance (SPR) .

Advanced: What analytical methods differentiate this compound from its degradation products?

Methodological Answer:

- LC-MS/MS : MRM transitions for parent ion (m/z 178.1 → 141.0) vs. hydrolyzed product (m/z 162.0 → 125.0) .

- IR Spectroscopy : Degradation products lose the thioamide C=S stretch (~1250 cm⁻¹) .

- <sup>1</sup>H NMR : Disappearance of cyclobutane ring protons (δ 3.1–3.5 ppm) indicates ring opening .

Basic: What are the recommended solvents for recrystallizing this compound?

Methodological Answer:

- High-Purity Solvents : Use anhydrous ethyl acetate or dichloromethane (DCM) for minimal impurity carryover .

- Gradient Cooling : Dissolve in hot solvent (60°C), then cool to –20°C to yield needle-like crystals (80–90% recovery) .

- Avoid Protic Solvents : Methanol/water mixtures induce hydrolysis; verify via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .

Advanced: How does steric strain in the cyclobutane ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Strain Analysis : DFT-calculated angle strain (~20° deviation from ideal tetrahedral geometry) increases susceptibility to Pd-catalyzed Suzuki couplings .

- Comparative Reactivity : 3-Chloro derivatives undergo faster coupling vs. non-chlorinated analogs (k = 0.45 min⁻¹ vs. 0.12 min⁻¹) due to enhanced electrophilicity .

- Side Reactions : Competing elimination (forming cyclobutene) is suppressed using bulky ligands (e.g., SPhos) .

Advanced: What metabolomics approaches identify off-target effects of this compound in vivo?

Methodological Answer:

- Untargeted Metabolomics : LC-HRMS of liver homogenates detects disrupted pathways (e.g., glutathione depletion) .

- Isotope Tracing : <sup>13</sup>C-labeled compound tracks incorporation into unexpected metabolites (e.g., chlorinated fatty acids) .

- Toxicity Profiling : Correlate LC-MS data with histopathology to distinguish therapeutic vs. adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.